molecular formula C22H20O B7778023 2-Benzyl-1,3-diphenylpropan-1-one CAS No. 6624-04-0

2-Benzyl-1,3-diphenylpropan-1-one

Cat. No.: B7778023
CAS No.: 6624-04-0
M. Wt: 300.4 g/mol
InChI Key: DPRZTHUZFBFMFJ-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C22H20OThis compound is a white solid at room temperature and has various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-1,3-diphenylpropan-1-one can be synthesized through several methods. One common method involves the ketonic decarboxylation of phenylacetic acid. In this process, phenylacetic acid is reacted with acetic anhydride and anhydrous potassium acetate, and the mixture is refluxed for two hours at 140-150°C. The distillate, primarily acetic acid, is collected, and the resultant liquid is a mixture of dibenzyl ketone and minor impurities .

Another method includes the dioxolane protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. This method yields mono- or dialkylated diphenyl-2-propanones, which are then hydrolyzed to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-diphenylpropan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzyl groups.

Scientific Research Applications

2-Benzyl-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-diphenylpropan-1-one involves its central carbonyl group, which is electrophilic. This makes the compound reactive towards nucleophiles, allowing it to participate in various organic reactions. The benzyl groups provide steric hindrance and influence the compound’s reactivity and selectivity in chemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpropan-2-one:

    Benzylacetone: A simpler analog with one benzyl group and a carbonyl group.

    Phenylacetone: Another related compound with a phenyl group and a carbonyl group.

Uniqueness

2-Benzyl-1,3-diphenylpropan-1-one is unique due to its specific arrangement of benzyl groups and the central carbonyl group, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry and industrial applications.

Properties

IUPAC Name

2-benzyl-1,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O/c23-22(20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRZTHUZFBFMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288307
Record name 2-benzyl-1,3-diphenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-04-0
Record name NSC55218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-1,3-diphenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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